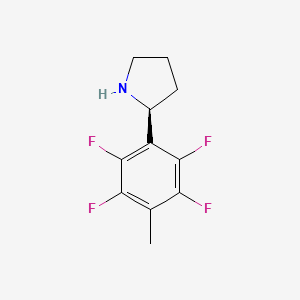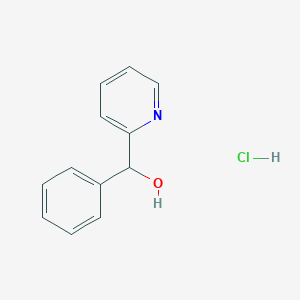
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a pyridin-2-ylmethyl group, making it a valuable intermediate in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and pyridine derivatives.
Protection of Amino Group: The amino group of pyrrolidine is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form the Boc-protected pyrrolidine.
Alkylation: The Boc-protected pyrrolidine is then alkylated with a pyridin-2-ylmethyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection: The final step involves the removal of the Boc protecting group using an acid such as trifluoroacetic acid (TFA) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the process to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-2-ylmethyl group, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the pyrrolidine ring or the pyridin-2-ylmethyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridin-2-ylmethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Amines, thiols, NaH, K2CO3
Major Products Formed
Oxidation: Pyridine N-oxide derivatives
Reduction: Reduced pyrrolidine or pyridine derivatives
Substitution: Substituted pyridine derivatives
Aplicaciones Científicas De Investigación
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and natural products.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is employed in the development of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrrolidine ring and pyridin-2-ylmethyl group contribute to the compound’s binding affinity and specificity, influencing its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4R)-1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid
- (2S,4R)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid
- (2S,4R)-1-(tert-Butoxycarbonyl)-4-(quinolin-2-ylmethyl)pyrrolidine-2-carboxylic acid
Uniqueness
The uniqueness of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridin-2-ylmethyl group influences the compound’s reactivity and interaction with molecular targets, making it a valuable intermediate in the synthesis of specialized bioactive molecules.
Propiedades
Fórmula molecular |
C16H22N2O4 |
|---|---|
Peso molecular |
306.36 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-11(9-13(18)14(19)20)8-12-6-4-5-7-17-12/h4-7,11,13H,8-10H2,1-3H3,(H,19,20)/t11-,13-/m0/s1 |
Clave InChI |
IXIPKNSPXKSQNO-AAEUAGOBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)CC2=CC=CC=N2 |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12959405.png)



![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(12-methoxy-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12959430.png)
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-1H-purin-6-one;hydrate](/img/structure/B12959436.png)
![Rel-(3R,3aS,6aS)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B12959451.png)
